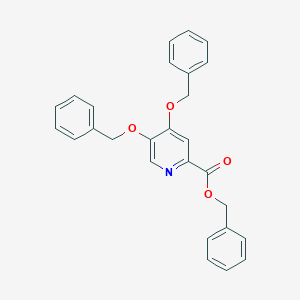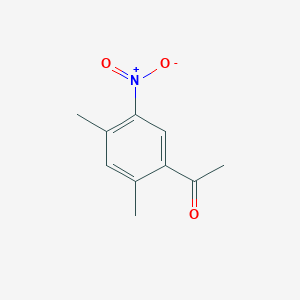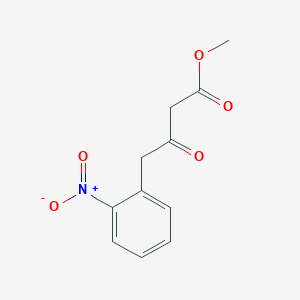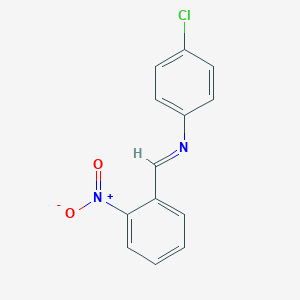
N-(2,4-dichlorophenyl)-4-fluorobenzamide
Descripción general
Descripción
“N-(2,4-dichlorophenyl)-4-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as cinnamic acids and derivatives . These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions based on cyanoacrylamide derivatives containing 2,4-dichloroaniline and 6-methyl 2-amino pyridine as an aryl group . The condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of piperidine as a basic catalyst affords the corresponding pyridinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is determined by spectroscopic techniques and X-ray diffraction analysis . The conformational behavior of the molecule is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the reaction of 6-methyluracil with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil . Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in "this compound" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are determined by its molecular structure and the nature of its constituent atoms and groups. The compound is a white solid that is mildly acidic .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
N-(2,4-dichlorophenyl)-4-fluorobenzamide has been studied for its crystal structure properties. Such analysis provides insights into the molecular conformation and the potential for forming specific molecular arrangements. For instance, the study of the crystal structures of related compounds like N-(arylsulfonyl)-4-fluorobenzamides and N-(2,4-Dichlorophenyl)benzamide has revealed information about their molecular conformations, aromatic ring inclinations, and hydrogen bonding patterns (Suchetan et al., 2016), (Gowda et al., 2008).
Synthesis and Biological Evaluation
The compound has been involved in the synthesis of stilbene-based analogues, which are then evaluated for their biological properties. These studies contribute to understanding the potential therapeutic applications of such analogues, especially in terms of their antioxidant, antibacterial, and antifungal potential (Karki et al., 2011).
Charge Density Analysis
Charge density distribution studies in molecules like 4-fluorobenzamide, which share structural similarities with this compound, provide insights into intermolecular interactions. These studies are crucial for understanding the nature of chemical bonds and interactions in solid-state chemistry (Hathwar & Row, 2011).
Synthesis and Antipathogenic Activity
Research has also been conducted on the synthesis and evaluation of thiourea derivatives, involving compounds like this compound, to test their interaction with bacterial cells and potential as antimicrobial agents (Limban et al., 2011).
PET Imaging Applications
Some studies focus on the potential use of related fluoro-benzamide compounds in PET imaging, particularly for the imaging of sigma receptors. Such research indicates the compound's utility in diagnostic imaging in medical applications (Shiue et al., 1997).
Development of Synthetic Routes
Research into developing practical and scalable synthetic routes for related compounds is crucial for their production and application in various fields, including pharmaceuticals (Yoshida et al., 2014).
Mecanismo De Acción
Safety and Hazards
“N-(2,4-dichlorophenyl)-4-fluorobenzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and is harmful to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXCRGRNOZAPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)







![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)




